N,N-Dimethyl Sunitinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

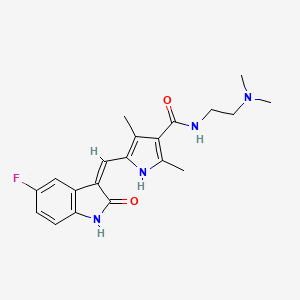

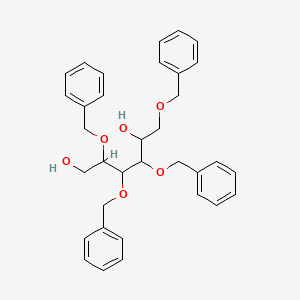

“N,N-Dimethyl Sunitinib” is a derivative of Sunitinib . Sunitinib is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug . It is used in the treatment of metastatic renal cell carcinoma, imatinib-resistant or imatinib-intolerant gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors .

Synthesis Analysis

The synthesis of Sunitinib involves several steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl Sunitinib” is C20H23FN4O2 . It has been shown to inhibit multiple receptor tyrosine kinases, especially those involved in angiogenesis .Chemical Reactions Analysis

Sunitinib has been shown to have potent antiangiogenic and antitumor effects in animal experiments . It downregulates myeloid-derived suppressor cells and has been implicated in enhancing cancer invasiveness and metastasis .Physical And Chemical Properties Analysis

“N,N-Dimethyl Sunitinib” has a molecular weight of 370.4 g/mol . It has three hydrogen bond donor counts and four hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Targeted Drug Delivery Systems

N,N-Dimethyl Sunitinib has been used in the development of targeted drug delivery systems. For instance, it has been loaded into Magnetic Mesoporous Silica Nanoparticles (MMSNPs) which were then armed with amine-modified mucin 1 (MUC-1) aptamers . This system has shown promising results in targeted therapy, particularly for MUC-1 overexpressing ovarian cancer cells .

Treatment of Age-Related Macular Degeneration

N,N-Dimethyl Sunitinib has been used in the treatment of Age-Related Macular Degeneration (AMD). It has been loaded into MPEG-PCL (methoxypoly(ethylene glycol) poly(caprolactone)) micelles, which are biocompatible and biodegradable . This formulation has shown a sustained release profile for up to seven days, making it a promising solution for AMD symptoms .

3. Resistance Studies in Renal Cell Carcinoma N,N-Dimethyl Sunitinib has been used in studies to elucidate possible mechanisms of sunitinib resistance in Renal Cell Carcinoma (RCC) through intracellular metabolites . This has been done by establishing sunitinib-resistant and control RCC cell lines from tumor tissues .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future directions for Sunitinib and other multitargeted therapies will involve tailoring therapy to suit an individual patient and tumor type, and overcoming drug resistance . Combinations with other targeted therapy and/or chemotherapy may broaden the spectrum of activity and/or circumvent resistance to Sunitinib .

Propiedades

IUPAC Name |

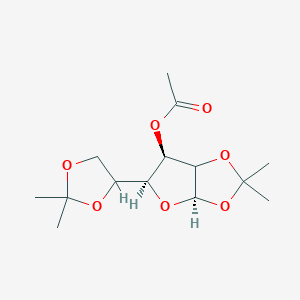

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTDIENWIYANIG-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl Sunitinib | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)